molecular formula C5H3F7 B097831 1,1,2,2,3,3,4-Heptafluorocyclopentane CAS No. 15290-77-4

1,1,2,2,3,3,4-Heptafluorocyclopentane

Cat. No.: B097831
CAS No.: 15290-77-4
M. Wt: 196.07 g/mol
InChI Key: IDBYQQQHBYGLEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1,2,2,3,3,4-Heptafluorocyclopentane is a fluorinated cyclopentane derivative with the molecular formula C5H3F7. This compound is characterized by its high fluorine content, which imparts unique chemical and physical properties. It is a colorless liquid at room temperature and is known for its stability and low reactivity under standard conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,2,2,3,3,4-Heptafluorocyclopentane can be synthesized from 1-chloro-2,3,3,4,4,5,5-heptafluorocyclopent-1-ene through a fluorination reaction. This process typically involves the use of a fluorinating agent such as hydrogen fluoride or a metal fluoride under controlled conditions .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale fluorination processes. These processes are designed to maximize yield and purity while minimizing the production of by-products. The use of catalysts and optimized reaction conditions are common to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1,1,2,2,3,3,4-Heptafluorocyclopentane primarily undergoes substitution reactions due to the presence of fluorine atoms. These reactions can be facilitated by nucleophiles that replace one or more fluorine atoms with other functional groups .

Common Reagents and Conditions

Common reagents used in the reactions of this compound include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out under mild conditions to prevent the decomposition of the compound .

Major Products

The major products formed from the reactions of this compound depend on the nature of the nucleophile used. For example, reaction with an amine can produce an amino-substituted cyclopentane derivative .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific fluorination pattern, which provides a balance between reactivity and stability. This makes it particularly useful in applications where controlled reactivity is desired .

Properties

IUPAC Name

1,1,2,2,3,3,4-heptafluorocyclopentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3F7/c6-2-1-3(7,8)5(11,12)4(2,9)10/h2H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDBYQQQHBYGLEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C1(F)F)(F)F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3F7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50880218
Record name 1H,1H,2H-Perfluorocyclopentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50880218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Cyclopentane, 1,1,2,2,3,3,4-heptafluoro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

15290-77-4
Record name 1,1,2,2,3,3,4-Heptafluorocyclopentane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15290-77-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopentane, 1,1,2,2,3,3,4-heptafluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015290774
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclopentane, 1,1,2,2,3,3,4-heptafluoro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1H,1H,2H-Perfluorocyclopentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50880218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,2,2,3,3,4-heptafluorocyclopentane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.102.902
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Octafluorocyclopentane (at a purity of 99.9%, 42.4 g, 200 mmol) and 5% palladium carbon (2.12 g) were charged in a 70 ml-autoclave fitted with an agitator, for hydrogenation a hydrogen pressure of 6 kg/cm2 at 50° C. Fifteen hours later when hydrogen consumption was completely ceased, heating was terminated to stop the reaction. After sufficient neutralization with saturated sodium bicarbonate solution, the organic layer was separated, followed by addition of 200 ml of an aqueous sodium carbonate solution at a concentration of 1 mol. The resulting mixture was agitated at 30° C. for 10 hours. The reaction solution was separated into two layers; the resulting organic layer was again charged, together with 5% palladium carbon (1.78 g) and 1 g of tridecane, in a 70 ml-autoclave, for hydrogenation at 50° C. under a hydrogen pressure of 6 kg/cm2. When hydrogen absorption was ceased 15 hours later, the reaction was terminated in the same manner as described above; then, the resulting solution was neutralized with saturated sodium bicarbonate solution, followed by distillation, to recover 1,1,2,2,3,3,3,4-heptafluorocyclopentane (at a purity of 99.0%; 34.0 g).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
palladium carbon
Quantity
2.12 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

One percent by weight of n-tridecane (dielectric constant 2.0), a low-polarity compound, was dissolved in crude 1,3,3,4,4,5,5-heptafluorocyclopentene having a purity of 99.9 GC %. An autoclave having a capacity of 100 ml was charged with a catalyst of activated carbon having supported thereon 5% by weight of powdered palladium. After the deaeration under reduced pressure, n-tridecane-containing 1,3,3,4,4,5,5-heptafluorocyclopentene prepared previously was poured. While the mixture was stirred at 40° C., the reaction was conducted by repeating block charge of hydrogen at a gauge pressure in the range of 0 to 6 kgf/cm2. After the completion of the reaction, the product was analyzed through gas chromatography. Consequently, a fluorinated saturated hydrocarbon containing 94 mol % of 1,1,2,2,3,3,4-heptafluorocyclopentane (HFCPA) and 6 mol % of 1,1,2,2,3,3-hexafluorocyclopentane was obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
99.9
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1,2,2,3,3,4-Heptafluorocyclopentane
Reactant of Route 2
1,1,2,2,3,3,4-Heptafluorocyclopentane
Reactant of Route 3
1,1,2,2,3,3,4-Heptafluorocyclopentane
Reactant of Route 4
1,1,2,2,3,3,4-Heptafluorocyclopentane
Reactant of Route 5
1,1,2,2,3,3,4-Heptafluorocyclopentane
Reactant of Route 6
1,1,2,2,3,3,4-Heptafluorocyclopentane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.